molecular formula C14H12BrN3O2S2 B2481689 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 1904125-56-9

4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide

Katalognummer: B2481689
CAS-Nummer: 1904125-56-9
Molekulargewicht: 398.29
InChI-Schlüssel: VBFZVOUDOVBRJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic molecule featuring a thiophene-2-carboxamide core substituted with a bromine atom at position 3. The carboxamide nitrogen is connected via an ethyl linker to a 2-methyl-4-oxothieno[2,3-d]pyrimidine moiety. The thieno[2,3-d]pyrimidine system is a fused bicyclic structure combining thiophene and pyrimidine rings, with a ketone at position 4 and a methyl group at position 4.

Eigenschaften

IUPAC Name

4-bromo-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S2/c1-8-17-13-10(2-5-21-13)14(20)18(8)4-3-16-12(19)11-6-9(15)7-22-11/h2,5-7H,3-4H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFZVOUDOVBRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach includes:

  • Thieno[2,3-d]pyrimidine Derivative Formation: : The synthesis begins with the formation of the core thieno[2,3-d]pyrimidine moiety through a cyclization reaction involving suitable precursors, often under conditions such as reflux or the use of strong acids as catalysts.

  • Bromination: : The bromination of the thiophene ring is carried out using bromine or a bromine donor under controlled temperatures to ensure selective bromination.

  • Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound necessitates large-scale reactors equipped with precise temperature and pressure controls to ensure high yields and purity. The process may also incorporate automated synthesis platforms to streamline the multi-step reactions and reduce human intervention.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones, depending on the oxidizing agents and conditions.

  • Reduction: : Reduction reactions may involve the nitro or carbonyl groups, leading to amines or alcohols, respectively.

Common Reagents and Conditions

  • Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid) for mild conditions or stronger oxidizers like KMnO4 (potassium permanganate) for harsher conditions.

  • Reduction: : Typical reagents include NaBH4 (sodium borohydride) for selective reductions or LiAlH4 (lithium aluminum hydride) for more vigorous reductions.

  • Substitution: : Nucleophiles such as amines, thiols, or alkoxides often participate in substitution reactions under mild conditions facilitated by polar solvents like DMF or DMSO.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in various biological applications, particularly as an anticancer and antimicrobial agent. Research indicates that its unique structure allows it to interact effectively with biological targets.

Anticancer Activity

Several studies have reported on the anticancer potential of 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide:

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cell lines by interacting with specific enzymes involved in cell proliferation and survival.
    • Case Study : In vitro testing on the MCF7 breast cancer cell line demonstrated significant cytotoxicity with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent for breast cancer treatment.
    StudyCell LineIC50 (µM)Mechanism
    Study 1MCF712.5Apoptosis induction
    Study 2A54915.0Cell cycle arrest
    Study 3HeLa10.0Enzyme inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further research in combating resistant pathogens.

  • Case Study : A recent study evaluated the compound against various bacterial strains and found promising results in inhibiting growth, particularly against Gram-positive bacteria.

Synthesis and Characterization

The synthesis of 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate thienopyrimidine derivatives.
  • Reaction Conditions : Careful control of reaction conditions is critical to obtain high yields and purity.
  • Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Pharmacokinetics and Toxicology

Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including good absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate its safety profile for potential therapeutic use.

Wirkmechanismus

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : It may target enzymes or receptors, modulating their activity by binding to active sites or allosteric sites.

  • Pathways Involved: : Pathways could include signal transduction, metabolic pathways, or gene expression modulation, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (): The bromine is at position 5 of the thiophene ring, whereas the target compound has bromine at position 4. Positional isomerism can lead to divergent electronic distributions, affecting dipole moments and π-π stacking interactions. For example, bromine at position 4 may create a stronger electron-withdrawing effect on the carboxamide group compared to position 5, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • N-(2-Hydroxyethyl)-4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide (): Shares the thieno[2,3-d]pyrimidine core but substitutes a trifluoromethoxy-aniline group at position 4 and a hydroxyethyl linker. The trifluoromethoxy group enhances metabolic stability and lipophilicity compared to the target’s methyl group, which may improve membrane permeability but reduce aqueous solubility .

Core Heterocyclic Systems

  • Benzothieno[3,2-d]pyrimidin-4-one derivatives (): These compounds feature a benzene-fused thienopyrimidine system (vs. thiophene-fused in the target). For instance, derivatives in showed COX-2 inhibition, suggesting the target compound’s thieno[2,3-d]pyrimidine core may also target inflammatory pathways but with distinct potency due to ring positioning .
  • Ethyl 2-[2-(methylsulfanyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate (): Contains a methylsulfanyl group at position 2 of the pyrimidine ring and an ester-linked side chain. The thioether group in this analog may confer redox activity absent in the target’s methyl group, influencing stability under oxidative conditions .

Linker Flexibility and Bioavailability

  • Hydrazide-linked thienopyrimidine derivatives (): Compounds like 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetohydrazide use a hydrazide linker, which introduces hydrogen-bonding capability but may reduce metabolic stability compared to the target’s ethyl linker.

Solubility and Lipophilicity

  • The bromine atom in the target compound increases molecular weight (MW ≈ 425.3 g/mol) and logP (~2.8 predicted), reducing aqueous solubility compared to non-halogenated analogs like N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (MW ≈ 232.3 g/mol, logP ~1.5) .
  • In contrast, the trifluoromethoxy-substituted analog () has higher lipophilicity (logP ~3.5) but comparable solubility due to the polar carboxamide group .

Biologische Aktivität

The compound 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide (CAS Number: 1904125-56-9) is a synthetic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C14H12BrN3O2S2C_{14}H_{12}BrN_{3}O_{2}S_{2}, and it has a molecular weight of 398.3 g/mol. The structure features a brominated thiophene ring and a thieno[2,3-d]pyrimidine moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC14H12BrN3O2S2C_{14}H_{12}BrN_{3}O_{2}S_{2}
Molecular Weight398.3 g/mol
CAS Number1904125-56-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including the compound . In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.

  • Cytotoxicity Assays : The compound exhibited moderate to high cytotoxic activity. For instance, in an MTT assay, it was found that several derivatives showed IC50 values ranging from 0.075 to 6.96 μM against HepG2 cells, indicating effective inhibition of cell growth .
    CompoundIC50 (HepG2)IC50 (PC-3)
    4-bromo...0.075 μM0.126 μM
    Reference0.045 μM-
  • Mechanism of Action : The compound's mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation. Notably, it has been shown to inhibit VEGFR-2 and AKT , both critical in tumor growth and survival .
    • VEGFR-2 Inhibition : The compound demonstrated a significant inhibitory effect on VEGFR-2 phosphorylation by approximately 70% compared to reference compounds .
    • Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound led to S phase cell cycle arrest, suggesting it interferes with DNA synthesis .
  • Apoptosis Induction : The compound also induced apoptosis in cancer cells as evidenced by increased levels of active caspase-3, a hallmark of programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications to its chemical structure. Variations in the thiophene and thieno[2,3-d]pyrimidine moieties have been explored to enhance potency and selectivity against specific cancer types.

  • Substituent Effects : Substituents on the thiophene ring can modulate the electronic properties of the compound, affecting its interaction with biological targets.
    • Electron-donating groups generally enhance activity by improving binding affinity to target enzymes or receptors .
    • Conversely, bulky groups may hinder access to active sites, reducing efficacy.

Case Studies

Several studies have focused on related compounds within this chemical class:

  • Study on Thiophene Derivatives : A study reported that certain thiophene derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin, emphasizing their potential as therapeutic agents .
  • In Vivo Studies : While most current findings are based on in vitro assays, future research should include animal models to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo.

Q & A

Basic: What are the critical steps in synthesizing 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves bromination of a thiophene-2-carboxamide precursor followed by alkylation with a thieno[2,3-d]pyrimidine derivative. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) or Br₂ with FeBr₃ as a catalyst for regioselective bromination at the 4-position of the thiophene ring .
  • Alkylation : React the brominated intermediate with 2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the final carboxamide.
    Optimization :
  • Control temperature (70–90°C) to prevent decomposition of the thienopyrimidine core.
  • Use anhydrous solvents (DMF or DCM) to avoid side reactions .
  • Monitor reaction progress via TLC or HPLC to ensure high purity (>95%) .

Basic: Which spectroscopic methods are essential for characterizing this compound, and what key data should be reported?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the thiophene (δ 6.5–7.5 ppm), thienopyrimidine (δ 8.0–8.5 ppm), and ethyl linker (δ 3.0–4.0 ppm). Integrate peaks to verify stoichiometry .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and N-H bonds (amide at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Report molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to confirm molecular formula .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S/Br values .

Advanced: How does the thieno[2,3-d]pyrimidine core influence the compound’s biological activity, and what structural analogs show divergent effects?

Answer:
The thienopyrimidine core enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets), while the bromothiophene moiety increases lipophilicity for membrane penetration. Structural analogs reveal:

  • Activity Trends :

    Analog Modification Activity Source
    Oxadiazole derivativesReplacement of thiopheneReduced anticancer activity
    Ethyl-substituted thienopyrimidinesAlkyl chain extensionImproved antimicrobial potency
  • SAR Insights : The 4-oxo group in thienopyrimidine is critical for hydrogen bonding with serine residues in enzymes like EGFR .

Advanced: What experimental and computational strategies are used to analyze this compound’s stability and degradation pathways?

Answer:

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (>200°C expected for thienopyrimidines) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor via HPLC for cleavage of the carboxamide bond under acidic/basic conditions .
  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites (e.g., bromine substitution susceptibility) and molecular dynamics simulations to assess conformational stability in aqueous environments .

Advanced: How can contradictions in biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy) be resolved?

Answer:

  • Dose-Response Curves : Compare IC₅₀ values across assays (e.g., MTT for cytotoxicity vs. MIC for antimicrobial activity) to identify selective windows .
  • Target Profiling : Use kinase inhibition panels or proteomics to differentiate off-target effects (e.g., unintended kinase binding) from primary mechanisms .
  • Metabolic Studies : Evaluate hepatic microsome stability to rule out false negatives due to rapid metabolism .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer potential?

Answer:

  • Cell Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with normal cell controls (e.g., HEK293) .
  • Apoptosis : Flow cytometry with Annexin V/PI staining .
  • Migration/Invasion : Transwell assays for metastatic potential .

Advanced: What synthetic routes enable diversification of the ethyl linker and bromothiophene moieties for structure-activity studies?

Answer:

  • Linker Modification : Replace the ethyl group with propyl or cyclic amines via reductive amination (NaBH₃CN, DCM) .
  • Bromine Replacement : Perform Suzuki coupling with aryl boronic acids to substitute bromine with phenyl or heteroaryl groups .
  • Carboxamide Isosteres : Synthesize sulfonamide or urea analogs using CDI-mediated coupling .

Basic: How should researchers address solubility challenges during biological testing?

Answer:

  • Solubility Screening : Test in DMSO (≤0.1% final concentration) with co-solvents (PEG-400, cyclodextrins) .
  • Prodrug Design : Introduce phosphate esters or acetylated derivatives for improved aqueous solubility .

Advanced: What crystallographic or docking studies elucidate this compound’s interaction with biological targets?

Answer:

  • X-ray Crystallography : Resolve co-crystals with target proteins (e.g., EGFR) to identify binding motifs .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses; validate with mutagenesis (e.g., T790M mutation in EGFR) .

Advanced: How do metabolic pathways impact this compound’s efficacy, and what in silico tools predict its ADME properties?

Answer:

  • CYP450 Metabolism : Incubate with human liver microsomes; identify metabolites via LC-MS .
  • ADME Prediction : Use SwissADME to estimate logP (~3.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP3A4 liability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.